4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline
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Overview
Description
4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is a complex organic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline typically involves multiple steps. One common method starts with the preparation of 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 4-chloroaniline under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . The compound’s oxadiazole ring is believed to play a key role in its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
Uniqueness
4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an oxadiazole ring with a sulfanyl group and an aniline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-2-3-5-14(11)16-19-18-15(20-16)10-21-13-8-6-12(17)7-9-13/h2-9H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMMVWPCXOKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)CSC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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